

Comparative Safety and Toxicity Profile of BMS-707035 and Raltegravir

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of the investigational HIV-1 integrase inhibitor **BMS-707035** and the approved drug raltegravir. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the toxicological landscape of this class of antiretroviral agents.

Executive Summary

BMS-707035 is an investigational HIV-1 integrase strand transfer inhibitor that demonstrated potent antiviral activity in preclinical studies.[1] Its development, however, appears to have been discontinued, as a Phase 2 clinical trial was withdrawn and no subsequent clinical data has been made public.[2] In contrast, raltegravir was the first HIV-1 integrase inhibitor to receive FDA approval and has a well-documented safety profile from extensive clinical use.[3]

This comparison relies on the available preclinical data for **BMS-707035** and the comprehensive preclinical and clinical safety data for raltegravir. While a direct comparison is limited by the lack of clinical data for **BMS-707035**, this guide aims to provide a structured overview based on the existing information.

Preclinical Safety and Toxicity Data



The following table summarizes the available quantitative preclinical safety data for **BMS-707035** and raltegravir. It is important to note that publicly available, specific quantitative toxicity data for **BMS-707035** is limited. The compound was reported to have "acceptable in vitro and in vivo toxicity profiles" which supported its advancement into clinical trials.[1]

Parameter	BMS-707035	Raltegravir
In Vitro Cytotoxicity	No overt cytotoxicity reported in several cell lines.[1]	Not specified in the provided search results.
Acute Oral Toxicity (LD50)	Data not publicly available.	> 2,000 mg/kg (Mouse, male and female)[5][6] > 5,000 mg/kg (Rat)[5][6]
Repeat-Dose Toxicity (NOAEL)	Data not publicly available.	Well-tolerated in rats and dogs at doses resulting in exposures 3- to 5-fold higher than the clinical dose of 400 mg BID.[7]
Genotoxicity	Data not publicly available.	Not specified in the provided search results.
Carcinogenicity	Data not publicly available.	Assessment ongoing in rats and mice at the time of initial FDA review.[7]
Reproductive and Developmental Toxicity	Data not publicly available.	No effect on fertility in male and female rats at exposures 3-fold above the recommended human dose.[7]

Experimental Protocols

Detailed experimental protocols for the specific studies on **BMS-707035** are not publicly available. However, standard methodologies are employed for preclinical safety and toxicity testing of antiviral drug candidates.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell viability.[8]



- Cell Plating: Host cells are seeded in 96-well plates and incubated to allow for attachment and growth.
- Compound Addition: The test compound (e.g., BMS-707035 or raltegravir) is added to the
 wells in a series of dilutions. Control wells with untreated cells are also included.
- Incubation: The plates are incubated for a period that mirrors the duration of antiviral assays (typically 3-7 days).
- MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
- Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated.

Animal Toxicology Studies (Rodent and Non-Rodent)

These studies are conducted to evaluate the potential toxicity of a drug candidate in vivo.[9]

- Species Selection: At least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate), are typically used.[10]
- Dose Administration: The drug is administered via the intended clinical route (e.g., oral gavage for an orally administered drug) at multiple dose levels. A control group receives a vehicle.
- Duration: Study duration can range from acute (single dose) to chronic (months to years)
 depending on the intended duration of clinical use.
- Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.

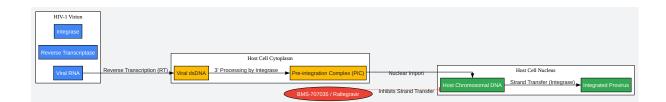


- Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
- Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross abnormalities. Tissues are collected for histopathological evaluation.
- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which
 no adverse effects are observed, is determined. For acute toxicity, the Lethal Dose 50
 (LD50), the dose that is lethal to 50% of the test animals, may be calculated.

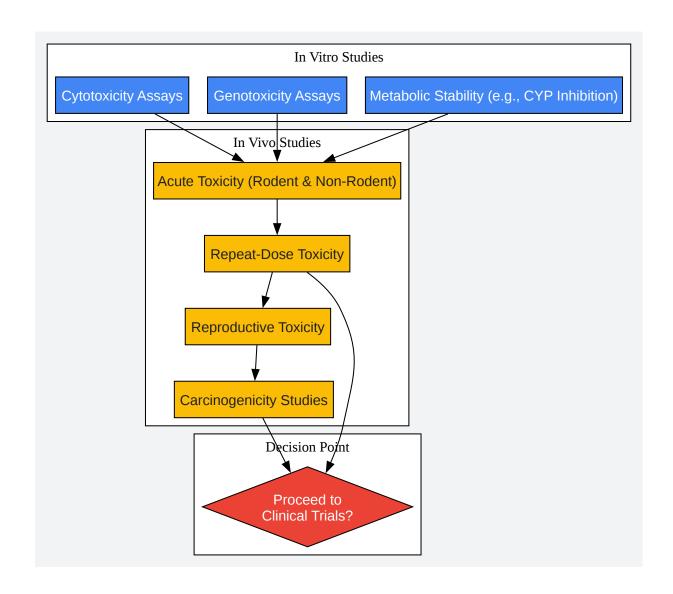
Mandatory Visualizations HIV-1 Integrase Signaling Pathway

The following diagram illustrates the key steps in the integration of HIV-1 DNA into the host cell genome, the process targeted by integrase inhibitors like **BMS-707035** and raltegravir.









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